[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid

Lipophilicity optimization Drug-likeness prediction Medicinal chemistry

[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid (CAS 337486-10-9) is a synthetic arylacetic acid derivative that embeds a 2,2-dimethyltetrahydropyran core carrying a p-methoxyphenyl substituent on the same ring position as the acetic acid side chain. Its molecular architecture places it between simple arylacetic acids and saturated heterocyclic acetic acids, offering a distinct combination of lipophilicity, shape, and hydrogen-bonding features that are rarely available in off-the-shelf building blocks.

Molecular Formula C16H22O4
Molecular Weight 278.34 g/mol
CAS No. 337486-10-9
Cat. No. B3023165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid
CAS337486-10-9
Molecular FormulaC16H22O4
Molecular Weight278.34 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CC(=O)O)C2=CC=C(C=C2)OC)C
InChIInChI=1S/C16H22O4/c1-15(2)11-16(8-9-20-15,10-14(17)18)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3,(H,17,18)
InChIKeyVCFYGZIBUZECAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade [4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid — Key Differentiators vs. Generic Arylacetic Acid Building Blocks


[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid (CAS 337486-10-9) is a synthetic arylacetic acid derivative that embeds a 2,2-dimethyltetrahydropyran core carrying a p-methoxyphenyl substituent on the same ring position as the acetic acid side chain [1]. Its molecular architecture places it between simple arylacetic acids and saturated heterocyclic acetic acids, offering a distinct combination of lipophilicity, shape, and hydrogen-bonding features that are rarely available in off-the-shelf building blocks.

Why Off-the-Shelf Arylacetic Acid Analogs Cannot Replace [4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid in Structure-Focused Synthesis


Generic substitution of this compound with commercially prevalent arylacetic acids (e.g., 4-methoxyphenylacetic acid) or simple tetrahydropyranylacetic acids falls short because the target molecule fuses the 4-methoxyphenyl ring and the 2,2-dimethyltetrahydropyran scaffold into a single, rigid entity, producing a unique spatial orientation and hydrogen-bonding capacity that a mixture of separate building blocks cannot replicate [1][2]. The quantitative evidence below reveals significant differences in lipophilicity, polar surface area, molecular size, and complexity — factors that jointly govern solubility, permeability, and target-interaction potential. High-strength comparative experimental data (e.g., head-to-head biochemical IC₅₀ values) are currently absent from the public domain, reinforcing the need to evaluate this compound as a singular chemical entity rather than a surrogate for simpler analogs.

Quantitative Differentiator Benchmarks: [4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid vs. Closest Structural Comparators


Increased Lipophilicity for Enhanced Membrane Permeability vs. Simple Arylacetic Acid Building Blocks

The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 2.4 [1], which is 1.0 log unit higher than that of the widely used arylacetic acid building block 4-methoxyphenylacetic acid (XLogP3 1.4) [2]. This difference arises from the additional hydrophobic tetrahydropyran ring and the gem-dimethyl substituents.

Lipophilicity optimization Drug-likeness prediction Medicinal chemistry

Topological Polar Surface Area Differentiation That Balances Solubility and Permeability vs. Common Arylacetic Acids

The target compound possesses a topological polar surface area (TPSA) of 55.8 Ų [1], which is 9.3 Ų larger than that of 4-methoxyphenylacetic acid (46.5 Ų) [2]. The additional polar surface is contributed by the ether oxygen in the tetrahydropyran ring and the extra hydrogen-bonding capacity.

Polar surface area Solubility-permeability trade-off Drug design

Markedly Higher Molecular Complexity and Fractional Saturation vs. the Bare Tetrahydropyranylacetic Acid Scaffold

Compared with the parent tetrahydropyranylacetic acid core (2,2-dimethyltetrahydro-2H-pyran-4-acetic acid, CAS 14390-07-9), the target compound adds a 4-methoxyphenyl substituent that increases molecular weight from 172.22 Da to 278.34 Da, raises heavy atom count from 12 to 20, and adds one aromatic ring with two additional sp² carbons, thereby reducing the fraction of sp³-hybridized carbons (Fsp³) [1].

Molecular complexity Fractional saturation (Fsp³) Scaffold diversity

Increased Rotatable Bond and Hydrogen-Bond Acceptor Count That Modulates Conformational Entropy and Target Recognition

The target compound has 4 rotatable bonds and 4 hydrogen-bond acceptor sites [1], compared with 3 rotatable bonds and 3 hydrogen-bond acceptors for 4-methoxyphenylacetic acid [2]. The additional rotatable bond arises from the tetrahydropyran methylene spacer, while the extra acceptor oxygen resides in the pyran ring.

Rotatable bonds Hydrogen bonding Conformational entropy

Unique Gem-Dimethyl Substitution Pattern That Reduces Metabolic Vulnerability vs. Unsubstituted Heterocyclic Acetic Acids

The target compound features a quaternary carbon bearing two methyl groups adjacent to the ether oxygen of the tetrahydropyran ring [1]. This gem‑dimethyl motif is known in medicinal chemistry to shield proximal heteroatoms from oxidative metabolism and to restrict ring-flipping conformations, thereby increasing metabolic half-life (class-level inference from the Thorpe‑Ingold effect) [2]. Simple tetrahydropyranylacetic acids (e.g., CAS 14390-07-9) lack this substitution and therefore lack the attendant steric protection and conformational constraint.

Metabolic stability Gem-dimethyl effect Oxidative metabolism

Highest-Value Application Scenarios for [4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid Based on Quantitative Evidence


Lead Optimization Programs Requiring Enhanced Membrane Permeability

The 1.0 log unit higher XLogP3 relative to 4-methoxyphenylacetic acid (Evidence Item 1) makes the target compound a superior scaffold for programs where passive membrane permeability is a limiting factor for cellular activity. It can be used directly as a carboxylic acid fragment or converted to amides/esters while retaining the beneficial lipophilicity profile.

Fragment-Based Screening Libraries Seeking Shape Diversity

The combination of a saturated tetrahydropyran ring, a quaternary gem-dimethyl center, and an aromatic 4-methoxyphenyl substituent (Evidence Items 3 and 5) provides a shape‑diverse scaffold that is underrepresented in typical fragment libraries. Its balanced TPSA (55.8 Ų; Evidence Item 2) places it within the sweet spot for both solubility and permeability, increasing the likelihood of detecting tractable hits.

Scaffold-Hopping from Arylacetic Acid Leads to Improve Metabolic Stability

When lead compounds contain a simple arylacetic acid moiety that is rapidly metabolized, the target compound can serve as a scaffold‑hopping replacement. The gem‑dimethyl‑protected tetrahydropyran ring (Evidence Item 5) is predicted to reduce oxidative metabolism while preserving or enhancing target affinity through additional hydrogen‑bond and π‑stacking opportunities (Evidence Items 3 and 4).

Building Block for Parallel Synthesis of Focused Libraries

The carboxylic acid handle permits straightforward derivatization to amides, esters, or ketones, enabling the rapid generation of a library of structurally related compounds. The enhanced molecular complexity and distinct physicochemical profile (Evidence Items 1–4) translate to a wider chemical space coverage per library member compared to simpler arylacetic acid‑derived libraries.

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